molecular formula C12H15Cl2N3 B2702005 2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetonitrile CAS No. 1184473-63-9

2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetonitrile

Cat. No.: B2702005
CAS No.: 1184473-63-9
M. Wt: 272.17
InChI Key: QWWVOZVNKLOSJU-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetonitrile is an organic compound characterized by the presence of a dichlorophenyl group, a dimethylaminoethyl group, and an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichlorobenzaldehyde and 2-(dimethylamino)ethylamine.

    Formation of Intermediate: The aldehyde group of 3,4-dichlorobenzaldehyde reacts with 2-(dimethylamino)ethylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Nitrile Formation:

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. Continuous flow reactors and automated systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced forms such as primary or secondary amines.

    Substitution: Substituted derivatives with various functional groups replacing chlorine atoms.

Scientific Research Applications

2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetonitrile has several scientific research applications:

    Medicinal Chemistry: It may serve as a precursor or intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used in studies to understand its biological activity and interactions with biomolecules.

    Industrial Applications: It may be utilized in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}ethanol
  • 2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}propionitrile

Uniqueness

2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-2-[2-(dimethylamino)ethylamino]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2N3/c1-17(2)6-5-16-12(8-15)9-3-4-10(13)11(14)7-9/h3-4,7,12,16H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWVOZVNKLOSJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(C#N)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184473-63-9
Record name 2-(3,4-dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetonitrile
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